molecular formula C12H9NO2S B8312615 4-Hydroxy-2-(5-methyloxazol-2-yl)benzo(b)thiophene

4-Hydroxy-2-(5-methyloxazol-2-yl)benzo(b)thiophene

Cat. No. B8312615
M. Wt: 231.27 g/mol
InChI Key: ZIVAJZWXARPANN-UHFFFAOYSA-N
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Patent
US07196199B2

Procedure details

By the reactions in the same manner as in Starting Material Synthesis Example 5 using N-propargyl-4-(methoxymethyloxy)benzo(b)thiophene-2-carboxamide (6.00 g) and mercury acetate (765 mg), the title compound (2.41 g) was obtained as yellow crystals, melting point 188–189° C.
Name
N-propargyl-4-(methoxymethyloxy)benzo(b)thiophene-2-carboxamide
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
765 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:4][C:5]([C:7]1[S:11][C:10]2[CH:12]=[CH:13][CH:14]=[C:15]([O:16]COC)[C:9]=2[CH:8]=1)=[O:6])[C:2]#[CH:3]>C([O-])(=O)C.[Hg+]>[OH:16][C:15]1[C:9]2[CH:8]=[C:7]([C:5]3[O:6][C:2]([CH3:3])=[CH:1][N:4]=3)[S:11][C:10]=2[CH:12]=[CH:13][CH:14]=1 |f:1.2|

Inputs

Step One
Name
N-propargyl-4-(methoxymethyloxy)benzo(b)thiophene-2-carboxamide
Quantity
6 g
Type
reactant
Smiles
C(C#C)NC(=O)C1=CC2=C(S1)C=CC=C2OCOC
Name
Quantity
765 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Hg+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=CC=2SC(=CC21)C=2OC(=CN2)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.41 g
YIELD: CALCULATEDPERCENTYIELD 47.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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